molecular formula C8H11N3O2 B14783532 (3,6-Dimethyl-5-nitro-2-pyridyl)methanamine

(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine

Cat. No.: B14783532
M. Wt: 181.19 g/mol
InChI Key: FPNQBMCEXHLBAG-UHFFFAOYSA-N
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Description

(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol It is characterized by the presence of a pyridine ring substituted with methyl and nitro groups, as well as a methanamine group

Preparation Methods

The synthesis of (3,6-Dimethyl-5-nitro-2-pyridyl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,6-Dimethyl-5-nitro-2-pyridyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanamine group can also participate in binding interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine can be compared with other similar compounds such as:

    (3,5-Dimethyl-4-nitro-2-pyridyl)methanamine: Similar structure but different substitution pattern.

    (2,6-Dimethyl-5-nitro-3-pyridyl)methanamine: Different position of the nitro group.

    (3,6-Dimethyl-2-pyridyl)methanamine: Lacks the nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(3,6-dimethyl-5-nitropyridin-2-yl)methanamine

InChI

InChI=1S/C8H11N3O2/c1-5-3-8(11(12)13)6(2)10-7(5)4-9/h3H,4,9H2,1-2H3

InChI Key

FPNQBMCEXHLBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1CN)C)[N+](=O)[O-]

Origin of Product

United States

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